Cas no 1251704-30-9 (N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide)

N-(4-エテニルフェニル)メチル-N-(4-フルオロフェニル)-3-メチル-1,2,4-トリアゾロ[4,3-a]ピリジン-6-スルホンアミドは、高度に特異的な構造を有する有機化合物です。この化合物は、1,2,4-トリアゾロピリジン骨格とスルホンアミド基を併せ持ち、医薬品中間体や材料科学分野での応用が期待されます。特に、フッ素置換基とビニル基の存在により、分子の反応性や生体適合性が調整可能です。結晶性や熱安定性に優れ、精密有機合成における多段階反応への適性が特徴です。また、π共役系の拡張により、光電子材料としての潜在性も示唆されています。

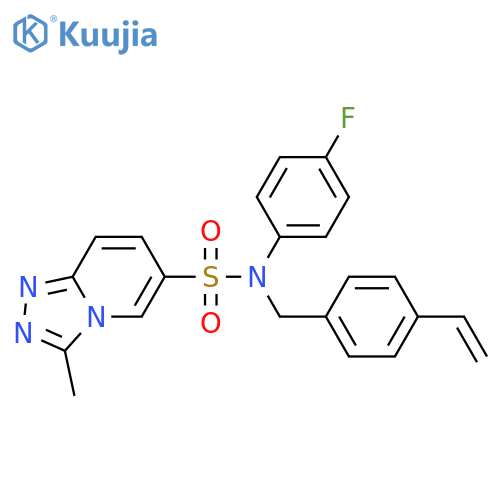

1251704-30-9 structure

商品名:N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide

N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide

- N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- 1,2,4-Triazolo[4,3-a]pyridine-6-sulfonamide, N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-

- AKOS021882468

- F3406-8552

- 1251704-30-9

- CHEMBL4593697

- N~6~-(4-fluorophenyl)-3-methyl-N~6~-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- N-(4-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

-

- インチ: 1S/C22H19FN4O2S/c1-3-17-4-6-18(7-5-17)14-27(20-10-8-19(23)9-11-20)30(28,29)21-12-13-22-25-24-16(2)26(22)15-21/h3-13,15H,1,14H2,2H3

- InChIKey: CUPIQTNUWWJZMH-UHFFFAOYSA-N

- ほほえんだ: C12=NN=C(C)N1C=C(S(N(CC1=CC=C(C=C)C=C1)C1=CC=C(F)C=C1)(=O)=O)C=C2

計算された属性

- せいみつぶんしりょう: 422.12127520g/mol

- どういたいしつりょう: 422.12127520g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 76Ų

N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-8552-4mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8552-1mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8552-2μmol |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8552-15mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8552-5mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3406-8552-20mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 20mg |

$99.0 | 2023-09-10 | ||

| A2B Chem LLC | BA69961-10mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | BA69961-5mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 5mg |

$272.00 | 2024-04-20 | ||

| A2B Chem LLC | BA69961-25mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 25mg |

$360.00 | 2024-04-20 | ||

| Life Chemicals | F3406-8552-3mg |

N-[(4-ethenylphenyl)methyl]-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

1251704-30-9 | 3mg |

$63.0 | 2023-09-10 |

N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

1251704-30-9 (N-(4-ethenylphenyl)methyl-N-(4-fluorophenyl)-3-methyl-1,2,4triazolo4,3-apyridine-6-sulfonamide) 関連製品

- 157047-98-8(Benzomalvin C)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量